Enhanced Lipophilicity vs. Cyclopropyl and Methyl Analogs
The target compound exhibits a calculated LogP of 2.998, which is 0.54 log units higher than the 5-cyclopropyl analog (LogP 2.455) and 1.52 log units higher than the 5-methyl analog (LogP 1.474) . In the context of Lipinski's Rule of 5, this LogP remains within the acceptable drug-like range (<5) while providing enhanced membrane permeability potential. The ~3.5-fold increase in theoretical partition coefficient versus the methyl analog is significant for programs requiring balanced hydrophobicity for cellular uptake.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.998 |
| Comparator Or Baseline | 5-Cyclopropyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid: LogP = 2.455; 5-Methyl-1-pentyl-1H-1,2,3-triazole-4-carboxylic acid: LogP = 1.474 |
| Quantified Difference | ΔLogP = +0.54 vs. cyclopropyl analog; ΔLogP = +1.52 vs. methyl analog |
| Conditions | Calculated LogP values from supplier datasheets (Fluorochem, Leyan) using standardized in silico prediction methods. |
Why This Matters
A LogP of ~3.0 versus ~2.5 or ~1.5 predicts substantially different membrane partitioning and oral absorption behavior, making the target compound the preferred choice for hit-to-lead programs targeting intracellular receptors.
